molecular formula C9H12O4S B3028905 1-(Methanesulfonyl)-3,5-dimethoxybenzene CAS No. 38452-46-9

1-(Methanesulfonyl)-3,5-dimethoxybenzene

Cat. No.: B3028905
CAS No.: 38452-46-9
M. Wt: 216.26 g/mol
InChI Key: RICPDJYXHNEBLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Methanesulfonyl)-3,5-dimethoxybenzene is a substituted aromatic compound featuring a benzene ring with methoxy (-OCH₃) groups at the 3 and 5 positions and a methanesulfonyl (-SO₂CH₃) group at the 1 position. The methanesulfonyl group is a strong electron-withdrawing substituent, which significantly influences the compound’s electronic properties, solubility, and reactivity.

Properties

CAS No.

38452-46-9

Molecular Formula

C9H12O4S

Molecular Weight

216.26 g/mol

IUPAC Name

1,3-dimethoxy-5-methylsulfonylbenzene

InChI

InChI=1S/C9H12O4S/c1-12-7-4-8(13-2)6-9(5-7)14(3,10)11/h4-6H,1-3H3

InChI Key

RICPDJYXHNEBLW-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1)S(=O)(=O)C)OC

Canonical SMILES

COC1=CC(=CC(=C1)S(=O)(=O)C)OC

Origin of Product

United States

Comparison with Similar Compounds

The following analysis compares 1-(methanesulfonyl)-3,5-dimethoxybenzene with structurally related derivatives, focusing on substituent effects, synthesis, and applications.

Structural and Physicochemical Properties

Compound Name Substituent Molecular Weight (g/mol) Key Physical Properties Reactivity/Applications References
1-(Bromomethyl)-3,5-dimethoxybenzene -CH₂Br 231.09 Storage: 2–8°C (inert atmosphere); Hazard: H314 (skin corrosion) Precursor for phosphonium salts (e.g., Wittig reactions)
3,5-Dimethoxybenzyl chloride -CH₂Cl 186.64 Melting point: 46–48°C Nucleophilic substitution reactions
Diethyl (3,5-dimethoxyphenyl)methylphosphonate -CH₂PO(OEt)₂ 316.26* Liquid chromatography compatibility Horner-Wadsworth-Emmons olefination
1-(Hexyl)-3,5-dimethoxybenzene -C₆H₁₃ 264.40 Lipophilic; synthesized via hydrogenation Potential bioavailability enhancement
(E/Z)-1-(Hexenyl)-3,5-dimethoxybenzene -CH₂CH=CH(CH₂)₃CH₃ 262.35* Microwave-assisted synthesis (180°C, 30 min) Psychotropic substance synthesis

*Calculated based on molecular formula.

Key Observations:
  • Electron-Withdrawing vs. Electron-Donating Groups : The methanesulfonyl group (-SO₂CH₃) is more electron-withdrawing than halides (-CH₂Br, -CH₂Cl) or alkyl chains (-C₆H₁₃), which reduces nucleophilicity at the benzylic position but enhances stability toward oxidation .
  • Solubility : Alkyl and alkenyl derivatives (e.g., hexyl, hexenyl) exhibit higher lipophilicity, making them suitable for drug delivery applications, while polar groups like phosphonates or sulfonates improve aqueous solubility .
  • Hazard Profile : Halogenated derivatives (bromomethyl, chloromethyl) are corrosive (H314), requiring stringent handling protocols, whereas alkylated analogs pose fewer immediate hazards .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for introducing the methanesulfonyl group into 3,5-dimethoxybenzene derivatives?

  • Methodological Answer : The methanesulfonyl group can be introduced via sulfonylation using methanesulfonyl chloride (MsCl) under basic conditions. A typical procedure involves dissolving 3,5-dimethoxybenzene derivatives in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), followed by dropwise addition of MsCl and a base such as triethylamine (Et₃N) or pyridine at 0–5°C. Reaction progress is monitored by TLC, and purification is achieved via flash column chromatography (silica gel, hexane/ethyl acetate gradient) .
  • Key Considerations : Control reaction temperature to avoid side reactions (e.g., over-sulfonylation). Use inert atmosphere (N₂/Ar) to prevent moisture interference.

Q. How can flash column chromatography parameters be optimized to isolate high-purity 1-(Methanesulfonyl)-3,5-dimethoxybenzene?

  • Methodological Answer :

  • Column Dimensions : Use a 30:1 silica-to-product ratio (e.g., 30 g silica for 1 g crude product).
  • Eluent System : Start with a non-polar solvent (hexane) and gradually increase polarity using ethyl acetate (e.g., 0% → 30% ethyl acetate in hexane).
  • Fraction Collection : Collect small fractions (5–10 mL) and analyze by TLC. Combine fractions with Rf = 0.3–0.4 (silica gel, UV visualization).
  • Yield Enhancement : Re-chromatograph impure fractions to improve purity. Reported yields for similar compounds range from 47% to 63% depending on substituents .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify methoxy (δ ~3.7–3.9 ppm, singlet) and methanesulfonyl (δ ~3.1–3.3 ppm for CH₃SO₂) groups. Aromatic protons appear as doublets (δ ~6.4–6.8 ppm) with coupling constants (J = 2.2–2.5 Hz) indicative of para-substitution .
  • IR Spectroscopy : Confirm sulfonyl group via S=O stretching vibrations (~1350 cm⁻¹ and 1150 cm⁻¹).
  • HRMS : Validate molecular formula (e.g., [M+H]⁺ calculated for C₉H₁₂O₄S: 216.0453) .

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., methanesulfonyl) influence the electrophilic aromatic substitution (EAS) reactivity of 3,5-dimethoxybenzene?

  • Methodological Answer :

  • Mechanistic Insight : The methanesulfonyl group is a strong meta-directing, electron-withdrawing group. Computational studies (DFT) show decreased electron density at the para position, reducing EAS reactivity. This can be validated experimentally by comparing nitration rates of this compound with unsubstituted analogs.
  • Experimental Design : Perform competitive nitration (HNO₃/H₂SO₄) with equimolar substrates. Analyze product ratios via HPLC or ¹H NMR. Expect reduced para-nitro derivative formation in the methanesulfonyl-substituted compound .

Q. What strategies resolve contradictions in reported synthetic yields for methanesulfonyl-substituted aromatics?

  • Methodological Answer :

  • Variable Analysis :
  • Reagent Purity : Use freshly distilled MsCl to avoid hydrolysis.
  • Solvent Choice : Anhydrous THF improves solubility compared to DCM for polar intermediates.
  • Workup Protocols : Quench reactions with ice-cold water to minimize byproduct formation.
  • Case Study : In , yields for similar compounds varied (47%–63%) due to differences in steric hindrance and purification efficiency. Re-optimization with gradient elution () increased yields to >95% for less hindered analogs .

Q. How can computational modeling predict the hydrolytic stability of this compound under physiological conditions?

  • Methodological Answer :

  • Software Tools : Use Gaussian or ORCA for DFT calculations to determine bond dissociation energies (BDEs) of the sulfonyl group.
  • Parameters : Simulate hydrolysis (H₂O, pH 7.4, 37°C) via transition state modeling. High BDE (>90 kcal/mol) indicates stability, corroborated by experimental LC-MS stability assays in PBS buffer .
  • Validation : Compare predicted half-lives with experimental data from accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.